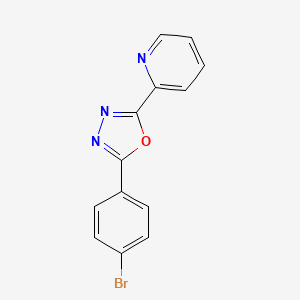

2-(4-Bromophenyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-(4-bromophenyl)-5-pyridin-2-yl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrN3O/c14-10-6-4-9(5-7-10)12-16-17-13(18-12)11-3-1-2-8-15-11/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORSUOGSWJBBHJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN=C(O2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-bromobenzohydrazide with pyridine-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products Formed

Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.

Oxidation and Reduction Reactions: Products include oxides or reduced forms of the original compound.

Scientific Research Applications

2-(4-Bromophenyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Electronic Modifications

Key Observations :

- Electron-withdrawing groups (EWGs) like Br, Cl, NO₂, and CF₃ at C2/C5 enhance pharmacological activity by stabilizing charge transfer interactions .

- Heteroaromatic substituents (pyridine, thiophene) improve binding to biological targets via π-π stacking and hydrogen bonding .

Table 2: Activity Profiles of Selected Compounds

Key Findings :

- The target compound lacks direct biological data but shares structural motifs with antiviral agents like 7-[5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl]-5-(pyridin-2-yl)-1,6-naphthyridin-8-ol, which inhibits HIV .

- Dual EWGs (e.g., XV with NO₂/NO₂) exhibit superior CNS activity compared to mono-EWG derivatives (e.g., XIV with Cl/NO₂) .

- Bromophenyl-containing derivatives show versatility, spanning anti-inflammatory, anticancer, and pesticidal applications .

Biological Activity

The compound 2-(4-Bromophenyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole is a member of the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antiviral properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a bromophenyl group and a pyridine moiety attached to the oxadiazole ring. This configuration is significant for its biological interactions.

Antimicrobial Activity

Research has demonstrated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacteria such as Staphylococcus aureus and Escherichia coli . The presence of the bromine atom in this compound may enhance its binding affinity to bacterial targets.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate inhibition | |

| Escherichia coli | Moderate inhibition | |

| Mycobacterium tuberculosis | Comparable to isoniazid |

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. For example, studies have indicated that these compounds can inhibit growth-factor pathways and enzymes associated with tumor proliferation .

Molecular docking studies suggest that these compounds interact with key proteins involved in cancer progression, such as p53 and caspase-3, leading to apoptosis in cancer cells .

| Cancer Cell Line | Inhibition Mechanism | Reference |

|---|---|---|

| MCF-7 (Breast cancer) | Increased p53 expression | |

| Various solid tumors | Inhibition of telomerase |

Antiviral Properties

Research has also identified antiviral activities associated with oxadiazole derivatives. These compounds have been tested against various viruses and have shown potential effectiveness comparable to established antiviral agents . The mechanism often involves interference with viral replication processes.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several oxadiazole derivatives against clinical isolates of E. coli and S. aureus. The results indicated that modifications in the structure significantly influenced their antibacterial properties .

- Anticancer Mechanisms : In preclinical trials, derivatives similar to this compound were administered to MCF-7 cell lines. The findings revealed that these compounds induced apoptosis through the activation of caspases and modulation of p53 signaling pathways .

Q & A

Q. What are the common synthetic routes for 2-(4-Bromophenyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole?

The compound is typically synthesized via cyclization reactions using hydrazide intermediates. For example:

- Step 1 : React 4-bromophenyl acetohydrazide with pyridine-2-carboxylic acid in phosphorus oxychloride (POCl₃) at 70–80°C to form the oxadiazole scaffold .

- Step 2 : Optimize yields by adjusting stoichiometry and reaction time (e.g., 6 hours under reflux conditions). Purification is achieved via column chromatography (silica gel, CH₂Cl₂/MeOH) .

- Alternative methods include coupling bromoacetamide derivatives with substituted hydrazides under microwave-assisted conditions for improved efficiency .

Q. How is the compound characterized post-synthesis?

Characterization involves:

- Spectroscopic Analysis : ¹H/¹³C NMR (chemical shifts for aromatic protons at δ 7.01–8.00 ppm and carbonyl carbons at δ 162–166 ppm) , HRMS for molecular weight confirmation .

- X-ray Diffraction : Resolves crystal structure and confirms planarity of the oxadiazole core .

- IR Spectroscopy : Identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹, C-Br at ~658 cm⁻¹) .

Q. What biological activities have been reported for this compound?

- Anti-inflammatory Activity : Derivatives with 4-bromophenyl and pyridinyl groups show 59–62% inhibition in carrageenan-induced edema models (comparable to indomethacin at 20 mg/kg) .

- Analgesic Activity : Compounds exhibit 44–71% pain reduction in acetic acid-induced writhing assays, surpassing acetylsalicylic acid .

- Antibacterial Activity : MIC values of 12.5–25 mg/mL against Staphylococcus aureus and Escherichia coli .

Advanced Research Questions

Q. How do structural modifications influence biological activity?

- Substituent Effects : Electron-withdrawing groups (e.g., Cl, Br) at the 4-bromophenyl position enhance anti-inflammatory activity by stabilizing the oxadiazole ring and improving target binding .

- Pyridine Ring Optimization : Introducing hydrophilic groups (e.g., methoxy) at the pyridinyl moiety reduces ulcerogenicity while maintaining potency .

- QSAR Insights : 3,4-Dimethoxyphenyl substitutions improve analgesic activity by 15–20% via enhanced hydrophobic interactions with COX-2 .

Q. What are the applications of this compound in material science?

- Scintillator Dopants : The oxadiazole core acts as a primary fluor in polymer matrices (e.g., B-PBD derivatives), improving radiation stability and photon yield in detectors .

- Electron Transport Layers : High HOMO-LUMO gaps (e.g., HOMO 6.2 eV, LUMO 2.4 eV) make it suitable for OLEDs and optoelectronic devices .

Q. How can discrepancies in biological data across studies be resolved?

- Assay Variability : Standardize models (e.g., murine vs. rat inflammation assays) and dosages (e.g., 20 mg/kg vs. 60 mg/kg) to reduce inter-study variability .

- Metabolic Stability : Use hepatic microsome assays to account for species-specific metabolism differences affecting activity .

Q. What computational methods support the study of this compound?

- Molecular Docking : Predict binding affinities to COX-2 (ΔG ≈ −8.2 kcal/mol) and σ₁ receptors .

- DFT Calculations : Analyze charge distribution to guide substituent selection for enhanced bioactivity .

Q. How can synthetic yields be optimized for scalable production?

- Catalyst Screening : Replace POCl₃ with milder agents (e.g., PPA) to reduce side reactions .

- Microwave Synthesis : Achieve 80–85% yields in 30 minutes vs. 6 hours under conventional heating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.